2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound It features a pyrimidine ring fused with an isoxazole ring, connected via a thioether linkage to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Thioether Linkage Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Isoxazole Ring Formation: The isoxazole ring is synthesized separately and then coupled with the thioether-linked pyrimidine derivative.
Acetamide Group Introduction: Finally, the acetamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production methods would involve optimizing the above synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the carbonyl groups in the pyrimidine and acetamide moieties.
Substitution: Various substitution reactions can occur, especially at the methyl groups and the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
In biological research, it might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide
- N-(5-methylisoxazol-3-yl)acetamide
- Thioether-linked pyrimidine derivatives
Uniqueness
Compared to similar compounds, 2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide stands out due to the presence of both pyrimidine and isoxazole rings, which might confer unique chemical and biological properties. Its thioether linkage and acetamide group further enhance its versatility in various applications.
Properties
Molecular Formula |
C11H12N4O3S |
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Molecular Weight |
280.31 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N4O3S/c1-6-4-12-11(17)14-10(6)19-5-9(16)13-8-3-7(2)18-15-8/h3-4H,5H2,1-2H3,(H,12,14,17)(H,13,15,16) |
InChI Key |
VCPCBFPTVATXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C=NC(=O)N2)C |
Origin of Product |
United States |
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